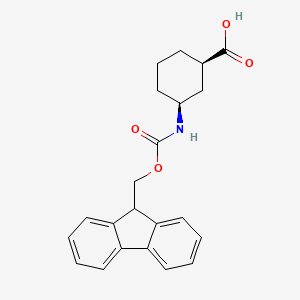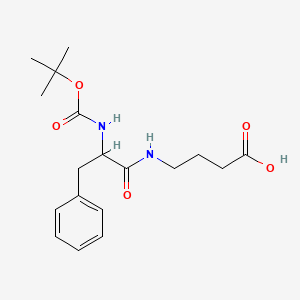
丝蛋白水解产物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of silk protein hydrolyzates involves the hydrolysis of degummed silk using specific conditions to optimize the yield and molecular weight distribution of the resulting peptides. Li Lin-li (2014) detailed an optimized process using sulfuric acid for hydrolysis, followed by decoloration, filtration, and sedimentation, to prepare fibroin peptide with molecular weight distribution less than 3500u, highlighting an efficient way to analyze the distribution of polypeptide compounds in silk peptide studies (Li Lin-li, 2014).
Molecular Structure Analysis
The molecular structure of silk protein hydrolyzates reflects the original silk fibroin's highly repetitive amino acid sequences. These sequences include crystalline domains linked through hydrophilic, amorphous spacer sequences. M. Schor and P. Bolhuis (2010) explored an artificial silk protein with a repetitive sequence that mimics natural silk fibroin's structure, providing insights into the folding and aggregation behavior that contributes to fiber formation (Schor & Bolhuis, 2010).
Chemical Reactions and Properties
Chemical synthesis techniques have been applied to silk proteins to mimic the unique sequences observed in spider silk proteins, known as spidroins. Tsuchiya and Numata (2017) synthesized novel multiblock polypeptides with a structure similar to spidroins, using a chemoenzymatic polymerization method. This synthesis resulted in polypeptides that formed an antiparallel β-sheet structure, mimicking spider silk's secondary structures and demonstrating the versatility of silk proteins for chemical modifications (Tsuchiya & Numata, 2017).
Physical Properties Analysis
The physical properties of silk protein hydrolyzates, such as their ability to form strong hydrogels and fibrous morphologies, have been extensively studied. Z. Li et al. (2016) developed a method to prepare strong silk protein hydrogels by adding surfactant to silk fibroin aqueous solutions, highlighting the potential of silk protein hydrolyzates in creating materials with properties akin to natural tissues (Li et al., 2016).
Chemical Properties Analysis
Silk protein hydrolyzates exhibit remarkable chemical properties, including the ability to enhance cognitive function and memory. Y. Kang et al. (2013) identified three novel peptides from fibroin hydrolysate that improved memory impairments in mice, underscoring the diverse biological activities of silk protein hydrolyzates beyond their material properties (Kang et al., 2013).
科学研究应用
组织工程
丝蛋白水解产物广泛用于组织工程。它们提供生物相容性支架,支持细胞附着、增殖和分化。丝蛋白水凝胶的结构和机械性能可以定制以模拟天然细胞外基质,使其成为再生皮肤、骨骼和软骨等组织的理想材料 {svg_1}.
药物控释
药物控释是丝蛋白水解产物的另一项重要应用。丝蛋白基水凝胶系统可以设计成以可控的方式在较长时间内释放治疗剂。这对需要持续释放以维持体内治疗水平的药物特别有用 {svg_2}.
可注射水凝胶
丝蛋白水解产物可以配制成可注射水凝胶。这些水凝胶可以通过微创方式递送,并在注射后具有凝固的潜力,以适应目标组织的形状。这种特性对于填充不规则形状的缺陷或将细胞和药物输送到体内的特定部位特别有利 {svg_3}.
智能监测和传感
将丝蛋白水解产物整合到传感器技术中,可以开发智能监测系统。这些系统可以检测环境变化,例如 pH 值和温度,这些变化在包括伤口愈合和诊断在内的各种生物医学应用中至关重要 {svg_4}.
仿生和再生
丝蛋白水解产物在仿生应用中发挥着至关重要的作用。它们可用于创建与生物组织密切模拟的材料,促进受损组织的再生。丝蛋白的生物相容性和生物降解性使其成为再生医学的优良材料 {svg_5}.
生物医药的进步
丝蛋白水凝胶材料的持续创新极大地推动了生物医药领域的发展。这些材料作为仿生和再生的核心载体,创造了巨大的社会和经济效益,为全球医疗实践开辟了新的道路 {svg_6}.
作用机制
Target of Action
Protein hydrolyzates, silk primarily targets the skin and hair . In the context of hair care, it provides the required amino acids to hair shafts, making them stronger and shinier . For skincare, it is known for its high moisture-binding capacities, providing a protective barrier .
Mode of Action
Protein hydrolyzates, silk interacts with its targets by forming a protective shield around your skin and hair . This shield aids in hydration retention and active substance stabilization, allowing them to work more effectively . It also replenishes any lost protein that causes dryness and damage .
Biochemical Pathways
The biochemical pathways affected by protein hydrolyzates, silk primarily involve hydration and protection. The compound forms a protective colloid effect on the skin, which helps plump up the skin and increases its ability to retain moisture . This results in skin that looks smoother and less roughened and appears less wrinkled .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of protein hydrolyzates, silk in water suggests that it may be readily absorbed and distributed in the body, potentially enhancing its bioavailability.
Result of Action
The molecular and cellular effects of protein hydrolyzates, silk’s action are primarily seen as improvements in the health and appearance of skin and hair . In hair care, it aids in smoothness and silkiness, and due to its protein content, it can replenish any lost protein in hair shafts, making them stronger and shinier . In skincare, it acts as a humectant that pulls water to the outer layers of the skin and locks it, resulting in a soft, supple, and plump surface . It also forms a barrier on the skin to protect it against harmful environmental factors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of protein hydrolyzates, silk. For instance, the compound’s hydrating effects may be more pronounced in dry environments, where skin and hair are more likely to lose moisture. Additionally, its protective effects may be particularly beneficial in environments with high levels of pollutants or other harmful substances . .
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis of Protein hydrolyzates, silk can be achieved through enzymatic hydrolysis of silk fibroin. This process involves breaking down the protein into smaller peptides and amino acids using proteolytic enzymes.", "Starting Materials": [ "Silk fibroin", "Proteolytic enzymes (e.g. trypsin, chymotrypsin, papain)" ], "Reaction": [ "1. Dissolve silk fibroin in a suitable solvent (e.g. aqueous solution of lithium bromide) to form a concentrated solution.", "2. Add proteolytic enzymes to the silk fibroin solution and incubate at an appropriate temperature and pH for a specific duration.", "3. Monitor the progress of the hydrolysis reaction by analyzing the peptide and amino acid content of the solution using techniques such as HPLC and mass spectrometry.", "4. Terminate the reaction by heating or adding an enzyme inhibitor.", "5. Purify the hydrolyzates by methods such as dialysis, ultrafiltration, and chromatography to obtain the desired product." ] } | |
CAS 编号 |
96690-41-4 |
分子式 |
C6H6O7S2 |
同义词 |
Protein hydrolyzates, silk; Silkhydrolyzed; Proteinhydrolysate, Seide-; Silk, hydrolyzates; Silk,hydrolyzates; silk hydrolysates; cdFDGFR |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




